molecular formula C14H20N2O3 B2993900 Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate CAS No. 1216656-69-7

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate

Cat. No.: B2993900
CAS No.: 1216656-69-7
M. Wt: 264.325
InChI Key: LHRMTQFHAOMEJT-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a carbamoyl amino substituent at the para position of the aromatic ring, linked to a 3-methylbutyl chain. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.3 g/mol. Structurally, the compound combines a lipophilic 3-methylbutyl group with a polar carbamoyl moiety, balancing solubility and membrane permeability.

Properties

IUPAC Name

methyl 4-(3-methylbutylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-6-4-11(5-7-12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMTQFHAOMEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the carbamoylation reaction with 3-methylbutyl isocyanate. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvents: Common solvents include methanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-{[(3-methylbutyl)carbamoyl]amino}benzoic acid.

    Reduction: Formation of 4-{[(3-methylbutyl)carbamoyl]amino}benzylamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and applications of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound C₁₄H₂₀N₂O₃ 264.3 4-carbamoyl amino, 3-methylbutyl Pharmaceutical intermediates (inferred)
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (IV-23) C₄₆H₅₀N₄O₅ 738.9 N-methyl, benzylcarbamoyl, 3-methylbutyl HDAC inhibitors (e.g., anticancer research)
CA-TMR-biotin-1 Complex structure N/A Xanthen, biotin, methoxy Fluorescent labeling in biochemical assays
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S 230.2 4-sulfooxy Natural product derivatives (polar, water-soluble)
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.1 3-bromo, 4-methyl Reactive synthetic intermediates (halogenation)
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ 167.2 2-amino, 3-hydroxy Pharmaceutical research (H-bond donor)

Key Findings and Insights

Carbamoyl-Substituted Analogues
  • This compound vs. IV-23: IV-23 (C₄₆H₅₀N₄O₅) is a larger molecule with a benzylcarbamoyl group and additional methyl substituents, enhancing lipophilicity and likely improving binding to hydrophobic enzyme pockets . The simpler structure of the target compound (C₁₄H₂₀N₂O₃) may offer better pharmacokinetic profiles (e.g., oral bioavailability) compared to IV-23, which is optimized for HDAC inhibition.
Biotin-Tagged Derivatives
  • CA-TMR-biotin-1 :
    • Features a xanthen fluorophore and biotin tag, enabling applications in fluorescence microscopy and protein labeling .
    • Unlike the target compound, CA-TMR-biotin-1 is designed for detection rather than therapeutic activity.
Halogenated and Polar Derivatives
  • Methyl 3-bromo-4-methylbenzoate :
    • The bromine atom at the meta position increases electrophilicity, making it reactive in cross-coupling reactions .
    • Contrasts with the target compound’s carbamoyl group, which is electron-rich and nucleophilic.
  • Ethyl 4-(sulfooxy)benzoate :
    • The sulfoxy group enhances water solubility, making it suitable for aqueous-phase reactions or natural product isolation .
Amino-Hydroxy Analogues
  • Methyl 2-amino-3-hydroxybenzoate: The amino and hydroxyl groups enable strong hydrogen bonding, increasing solubility in polar solvents . The target compound’s carbamoyl group offers moderate polarity, balancing solubility and membrane permeability.

Stability and Reactivity Trends

  • Carbamoyl vs. Halogen Substituents :
    • Carbamoyl groups (as in the target compound) are stable under physiological conditions, whereas brominated derivatives (e.g., Methyl 3-bromo-4-methylbenzoate) are prone to nucleophilic substitution .
  • Sulfated Esters :
    • Ethyl 4-(sulfooxy)benzoate’s sulfate group may hydrolyze under acidic conditions, unlike the carbamoyl group’s resistance to hydrolysis .

Research Implications

  • Medicinal Chemistry :
    • Carbamoyl benzoates (e.g., IV-23) demonstrate the importance of substituent bulk for enzyme inhibition, while simpler derivatives like the target compound may optimize drug-likeness .
  • Biochemical Tools: Biotin-tagged derivatives (e.g., CA-TMR-biotin-1) highlight the versatility of benzoate scaffolds in non-therapeutic applications .

Biological Activity

Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, a compound with potential therapeutic applications, has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a carbamoyl group and an aromatic ring. Its chemical structure suggests potential interactions with biological macromolecules, which may lead to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties.

  • Case Study : In a study examining the antimicrobial efficacy of various benzoate derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Research Findings : A study reported that treatment with this compound led to decreased levels of TNF-α and IL-6 in cultured cells, indicating its potential as an anti-inflammatory agent .

Target Interactions

The biological activity of this compound is likely mediated through its interaction with specific proteins or enzymes. The presence of the carbamoyl group suggests that it may form covalent bonds with target sites, influencing their activity.

  • Biochemical Pathways : The compound may participate in metabolic pathways involving methionine metabolism and the activated methyl cycle, which are crucial for cellular function .

Pharmacokinetics

Based on its chemical structure, it is hypothesized that this compound has favorable pharmacokinetic properties:

  • Absorption : Likely absorbed in the gastrointestinal tract after oral administration.
  • Distribution : Expected to distribute throughout the body.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys .

Research Applications

This compound has diverse applications in scientific research:

  • Drug Development : Investigated as a potential lead compound for developing novel therapeutic agents targeting inflammation and infection.
  • Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
Ethyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoateLowModerate
Propyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoateLowLow

This table highlights the unique properties of this compound compared to its ethyl and propyl analogs, emphasizing its potential as a more effective antimicrobial and anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 4-aminobenzoate derivatives with substituted isocyanates. For example, ethyl 4-aminobenzoate can react with tetramethylthiuram disulfide (DTMT) to form intermediate thiourea derivatives, followed by deamination to generate isocyanate intermediates . Subsequent reaction with 3-methylbutylamine under anhydrous conditions (e.g., in dichloromethane or DMF) yields the target compound. Optimization includes:
  • Catalyst selection : Use of Na₂S₂O₅ as a catalyst in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Temperature control : Maintaining 0–5°C during isocyanate formation to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the carbamoyl and ester functional groups. For example, the methyl ester group typically resonates at δ ~3.8 ppm (¹H) and ~165–170 ppm (¹³C) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for the carbonyl groups (C=O of ester ~1720 cm⁻¹, carbamoyl ~1660 cm⁻¹) validate structural motifs .
  • X-ray Crystallography : Single-crystal studies (e.g., using SHELXL ) resolve bond lengths and angles. For related benzoates, mean C–C bond lengths of 1.39–1.41 Å and R factors <0.04 ensure accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar compounds (e.g., 3-methylbutyl 4-(dimethylamino)benzoate ):
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural data for this compound?

  • Methodological Answer :
  • Data Collection : High-resolution datasets (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 295 K minimize thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, resolving torsional angles in the 3-methylbutyl chain can clarify conformational flexibility.
  • Validation Tools : PLATON or Mercury for analyzing intermolecular interactions (e.g., π-π stacking of benzoate rings).

Q. What strategies address solubility challenges during bioactivity assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO (for stock solutions) followed by dilution in PBS or cell culture media (≤0.1% DMSO to avoid cytotoxicity).
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via ester hydrolysis) to improve aqueous solubility .
  • Surfactant Use : Polysorbate-80 (0.1–1%) enhances dispersion in in vitro assays .

Q. How does the carbamoyl substituent influence stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Carbamoyl groups are prone to hydrolysis under acidic (pH <3) or alkaline (pH >9) conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, with ester cleavage preceding carbamoyl breakdown .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., metsulfuron-methyl ) to validate enzymatic inhibition protocols.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., esterase-mediated hydrolysis to free carboxylic acids ).
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity trends.

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational docking predictions for this compound?

  • Methodological Answer :
  • Conformational Sampling : Molecular dynamics simulations (e.g., AMBER or GROMACS) account for flexible 3-methylbutyl chains, which static docking (AutoDock Vina) may overlook .
  • Protonation States : Adjust carbamoyl group protonation (e.g., at pH 7.4) using software like Epik .
  • Crystal Packing Effects : X-ray structures may stabilize non-biological conformers; compare with solution-state NMR data .

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